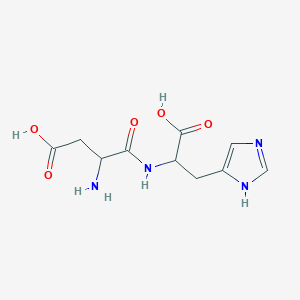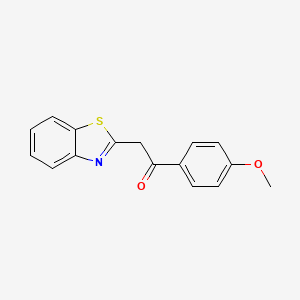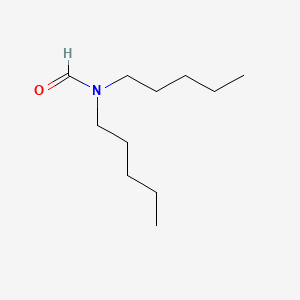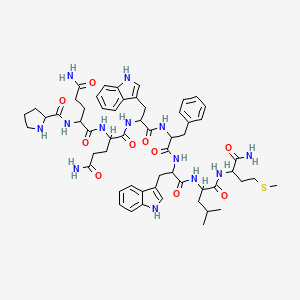![molecular formula C11H14FNO4S B12114362 Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)
Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- is a complex organic compound with a unique structure that includes a benzoic acid core, a tert-butylamino sulfonyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of the tert-butylamino sulfonyl group and the fluorine atom requires specific reagents and conditions. Common reagents used in these reactions include sulfonyl chlorides, tert-butylamines, and fluorinating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and electrophiles such as alkyl halides or acyl chlorides, often under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- can be compared with other similar compounds, such as:
Benzoic acid,5-(1,1-dimethylethyl)-2-hydroxy-: This compound has a hydroxyl group instead of a fluorine atom, which may result in different chemical and biological properties.
Benzoic acid,4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, methyl ester: This compound has a different substitution pattern and functional groups, leading to distinct reactivity and applications.
Benzoic acid,3-[[(1,1-dimethylethyl)amino]sulfonyl]-: This compound lacks the fluorine atom, which may affect its chemical stability and biological activity.
The uniqueness of benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C11H14FNO4S |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-(tert-butylsulfamoyl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C11H14FNO4S/c1-11(2,3)13-18(16,17)7-4-5-9(12)8(6-7)10(14)15/h4-6,13H,1-3H3,(H,14,15) |
InChI Key |
ZNHFCPLWSMAEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)



![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-(pyridin-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B12114320.png)





![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)

